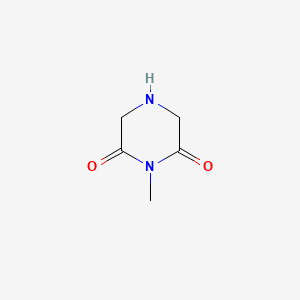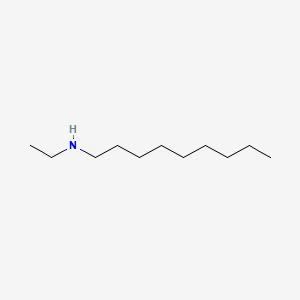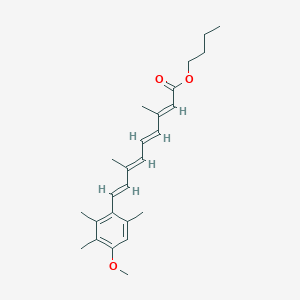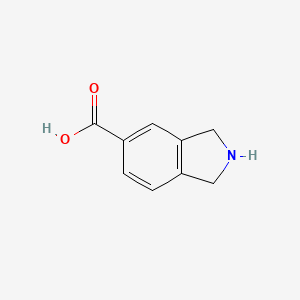
(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid
Overview
Description
(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid is a heterocyclic compound with the molecular formula C5H6N2O3 and a molecular weight of 142.11 g/mol . This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Mechanism of Action
Target of Action
The primary targets of (5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid are currently unknown. This compound is part of a collection of unique chemicals provided to early discovery researchers
Biochemical Pathways
Given the structural similarity to other oxadiazole compounds, it may have potential effects on various biochemical pathways . .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As the compound is part of a collection of unique chemicals provided to early discovery researchers , its effects are likely under investigation.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at -20°C, away from moisture , suggesting that temperature and humidity could affect its stability. Furthermore, the compound’s interaction with biological systems could be influenced by factors such as pH, presence of other molecules, and specific conditions within the cellular environment.
Biochemical Analysis
Biochemical Properties
(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, this compound can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, this compound can modulate the activity of transcription factors, resulting in the upregulation or downregulation of target genes. Moreover, this compound has been observed to affect cellular proliferation and apoptosis, making it a potential candidate for cancer therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating them. This binding can lead to conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, this compound can interact with DNA, influencing gene expression by either promoting or inhibiting transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable under standard conditions, with minimal degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as reducing inflammation and inhibiting tumor growth. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This interaction can lead to changes in metabolite levels and metabolic flux, affecting overall cellular metabolism. Additionally, this compound can act as a substrate for certain enzymes, further integrating into metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. This compound can also accumulate in specific tissues, depending on its affinity for certain proteins and cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to influence gene expression or to the mitochondria to affect cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methyl hydrazinecarboxylate with acetic anhydride, followed by cyclization with a nitrile oxide . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can yield different functionalized derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to a variety of substituted oxadiazole compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields .
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different functional groups attached to the oxadiazole ring, enhancing their chemical and biological properties .
Scientific Research Applications
(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
(5-Methyl-1,3,4-oxadiazol-2-yl)thioacetic acid: This compound has a similar structure but with a sulfur atom replacing the oxygen in the oxadiazole ring.
(5-Ethyl-1,2,4-oxadiazol-3-yl)acetic acid: This compound has an ethyl group instead of a methyl group, leading to different chemical and biological properties.
Uniqueness
(5-Methyl-1,2,4-oxadiazol-3-yl)acetic acid is unique due to its specific substitution pattern and the presence of the oxadiazole ring, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2-(5-methyl-1,2,4-oxadiazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-3-6-4(7-10-3)2-5(8)9/h2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSGMGFLCWXLJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]-](/img/structure/B1320779.png)



![5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1320789.png)




